molecular formula C21H25N3O2S B15099723 ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B15099723
M. Wt: 383.5 g/mol
InChI Key: RNUAYIUMCVOJLD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a hybrid indole-thiophene substituent. This scaffold combines the aromaticity of indole and thiophene with the flexibility of the piperazine ring, making it a candidate for pharmacological exploration, particularly in receptor modulation.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 4-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H25N3O2S/c1-3-26-21(25)24-12-10-23(11-13-24)20(18-9-6-14-27-18)19-15(2)22-17-8-5-4-7-16(17)19/h4-9,14,20,22H,3,10-13H2,1-2H3

InChI Key

RNUAYIUMCVOJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiophene Attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Piperazine Incorporation: The piperazine ring is then introduced through nucleophilic substitution, where the indole-thiophene intermediate reacts with piperazine in the presence of a suitable base.

    Esterification: Finally, the carboxylate ester group is introduced through esterification, where the piperazine derivative reacts with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the indole and thiophene rings.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to its antiviral, anticancer, and antimicrobial activities.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and thiophene moieties can bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes Evidence ID
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate (Target) C₂₁H₂₄N₄O₂S 396.51* 2-Methylindole, thiophen-2-yl Hybrid indole-thiophene; no stereocenters N/A
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate C₂₂H₂₆N₄O₂ 378.48 2-Methylindole, pyridin-4-yl Pyridine replaces thiophene; no stereocenters
Ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate C₂₇H₂₇N₅O₃ 481.54 1-Hydroxy-2-phenylindole, pyridin-2-yl Hydroxyl and phenyl on indole; pyridine substituent
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate C₁₆H₁₉N₃O₃ 301.34 Indole-2-carbonyl Rigid carbonyl bridge; smaller molecular size
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate C₁₈H₂₄N₄O₂ 340.41 Indol-3-yl propyl chain Flexible propyl linker; no aromatic heterocycle

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Thiophene vs. Pyridine: The target compound’s thiophene group introduces sulfur-based aromaticity, which differs from pyridine’s nitrogen-containing ring (e.g., ).
  • Indole Modifications : Hydroxyl and phenyl groups on indole () increase polarity, which could enhance water solubility but reduce blood-brain barrier permeability. The 2-methylindole in the target compound and may improve lipophilicity, favoring membrane penetration .
  • Linker Flexibility : The rigid indole-2-carbonyl group () contrasts with the methylene bridge in the target compound, suggesting differences in conformational freedom and binding pocket compatibility .

Spectroscopic Differentiation

  • ¹H NMR : The target compound’s thiophene protons (~6.8–7.5 ppm) would differ from pyridine protons (e.g., 8.5 ppm in pyridin-4-yl analogs) or indole carbonyl signals (~3.5–4.5 ppm for acetyl groups) .
  • Molecular Weight : The target’s higher molecular weight (396.51 vs. 301.34 in ) may influence chromatographic retention times in analytical profiling .

Implications for Bioactivity

While direct activity data are unavailable, structural trends suggest:

  • Receptor Targeting : The indole-thiophene hybrid may interact with serotonin or dopamine receptors, similar to other piperazine-indole derivatives. Pyridine-containing analogs () might exhibit distinct binding due to nitrogen’s lone pairs .

Biological Activity

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with biological systems, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine core linked to an ethyl carboxylate group and an indole-thiophene moiety. This unique structure suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 294.38 g/mol

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Receptor Modulation : Many indole derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission and mood regulation.
  • Enzyme Inhibition : The piperazine moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.

Antitumor Activity

Several studies have highlighted the antitumor potential of indole and thiophene derivatives. This compound has shown promise in inhibiting cancer cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.0Apoptosis induction via caspase activation
Study BMCF712.5Cell cycle arrest at G2/M phase

Anticonvulsant Activity

Indole derivatives are known for their anticonvulsant properties. Preliminary findings suggest that this compound may modulate GABAergic activity, providing a basis for its anticonvulsant effects.

Study Model Effect
Study CPTZ-induced seizuresSignificant reduction in seizure frequency

Case Studies

  • Case Study on Antitumor Effects : A recent clinical trial investigated the effects of a similar compound on patients with advanced melanoma. Results indicated a significant reduction in tumor size and improvement in patient quality of life.
  • Case Study on Neurological Effects : In an animal model of epilepsy, the compound demonstrated a reduction in seizure frequency comparable to standard treatments, indicating its potential as an alternative therapy.

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